

Application Notes and Protocols for T-448 (EOS-448/GSK4428859A) Studies

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Compound of Interest

Compound Name: T-448

Cat. No.: B15376062

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and key experimental protocols for studies involving **T-448**, an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) monoclonal antibody. **T-448**, also known as EOS-448 and GSK4428859A, is currently under investigation for its potential in cancer immunotherapy.

Mechanism of Action

T-448 targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor, an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells.^{[1][2]} By binding to TIGIT, **T-448** prevents the interaction with its ligands, such as CD155 and CD112, thereby blocking inhibitory signals and restoring anti-tumor immunity.^[1] A key feature of **T-448** is its functional Fc domain, which engages Fc gamma receptors (FcγR). This engagement leads to a multifaceted immune response, including:

- Activation of effector T cells: By blocking the TIGIT inhibitory pathway, **T-448** promotes the activation and proliferation of CD8⁺ T cells.^{[1][3]}
- Depletion of regulatory T cells (Tregs): The FcγR-mediated activity of **T-448** leads to the depletion of highly immunosuppressive TIGIT-expressing Tregs in the tumor microenvironment.^{[1][2][4]}

- Modulation of antigen-presenting cells (APCs): Engagement of FcγR on APCs can enhance their activation and antigen presentation capabilities.[3]
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The functional Fc domain can mediate the killing of TIGIT-expressing tumor cells by immune effector cells like NK cells.

Dosage and Administration

Clinical studies of **T-448** have explored various dosage regimens in patients with advanced solid tumors. The following tables summarize the reported dosages from a Phase 1 dose-escalation trial.

Table 1: Monotherapy Dose Escalation Regimens

Dose Level	Frequency	Route of Administration
20 mg	Every Two Weeks (Q2W)	Intravenous (IV)
70 mg	Every Two Weeks (Q2W)	Intravenous (IV)
200 mg	Every Two Weeks (Q2W)	Intravenous (IV)
400 mg	Every Four Weeks (Q4W)	Intravenous (IV)
700 mg	Every Two Weeks (Q2W)	Intravenous (IV)
700 mg	Every Four Weeks (Q4W)	Intravenous (IV)
1400 mg	Every Four Weeks (Q4W)	Intravenous (IV)

Table 2: Preclinical Dosage in Murine Models

Dose	Frequency	Route of Administration	Animal Model
200 μg/mouse	Every 3 days for 3 doses	Intraperitoneal (i.p.)	BALB/c mice

Experimental Protocols

Detailed methodologies for key experiments cited in **T-448** studies are provided below. These protocols are representative and may require optimization based on specific experimental conditions.

Protocol 1: Flow Cytometry Analysis of T Cell Activation and Treg Depletion in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of **T-448** on T cell activation markers (e.g., Ki67) and the frequency of regulatory T cells (Tregs) in human PBMCs.

Materials:

- Ficoll-Paque density gradient medium
- Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- **T-448** (EOS-448)
- Human anti-CD3 and anti-CD28 antibodies for T cell stimulation
- Fluorescently labeled antibodies against:
 - CD3, CD4, CD8, CD25, FOXP3, Ki67
- Fixation/Permeabilization Buffer
- Flow Cytometry Staining Buffer
- 96-well round-bottom plates
- Flow cytometer

Procedure:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture and Treatment:
 - Wash isolated PBMCs twice with sterile PBS and resuspend in complete RPMI 1640 medium.
 - Plate 1×10^5 PBMCs per well in a 96-well round-bottom plate.
 - Add **T-448** at desired concentrations. Include an isotype control and untreated control.
 - For T cell activation assays, add anti-CD3 and anti-CD28 antibodies.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 72 hours.
- Staining for Surface Markers:
 - Harvest cells and wash with Flow Cytometry Staining Buffer.
 - Prepare a cocktail of fluorescently labeled antibodies against surface markers (CD3, CD4, CD8, CD25).
 - Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
 - Wash the cells with Flow Cytometry Staining Buffer.
- Intracellular Staining for FOXP3 and Ki67:
 - Resuspend cells in Fixation/Permeabilization Buffer and incubate according to the manufacturer's instructions.
 - Wash the cells with Permeabilization Buffer.
 - Prepare a cocktail of fluorescently labeled antibodies against intracellular markers (FOXP3, Ki67) in Permeabilization Buffer.

- Resuspend the cell pellet in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
- Wash the cells with Permeabilization Buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software. Gate on lymphocyte populations, then on CD4+ and CD8+ T cell subsets.
 - Quantify the percentage of Ki67+ cells within the T cell populations and the percentage of CD4+CD25+FOXP3+ Tregs.

Protocol 2: Immunohistochemistry (IHC) for TIGIT Expression in Tumor Biopsies

Objective: To detect the presence and localization of TIGIT-expressing cells within the tumor microenvironment in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tumor tissue sections (4-5 µm) on positively charged slides
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
- Protein block solution (e.g., normal goat serum)
- Primary antibody: anti-TIGIT antibody
- HRP-conjugated secondary antibody

- DAB (3,3'-Diaminobenzidine) chromogen substrate
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Bake slides at 60°C for 30-60 minutes.
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution in a steamer or water bath.
- Staining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide.
 - Block non-specific binding with a protein block solution.
 - Incubate with the primary anti-TIGIT antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C.
 - Wash with PBS.
 - Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
 - Wash with PBS.
 - Develop the signal with DAB chromogen substrate.
 - Counterstain with hematoxylin.

- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol to xylene.
 - Mount with a permanent mounting medium.
- Analysis:
 - Examine the slides under a light microscope. TIGIT-positive cells will show brown staining.
 - Evaluate the percentage and intensity of TIGIT-positive immune cells in the tumor and stromal compartments.

Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Reporter Assay

Objective: To measure the ability of **T-448** to induce ADCC against TIGIT-expressing target cells.

Materials:

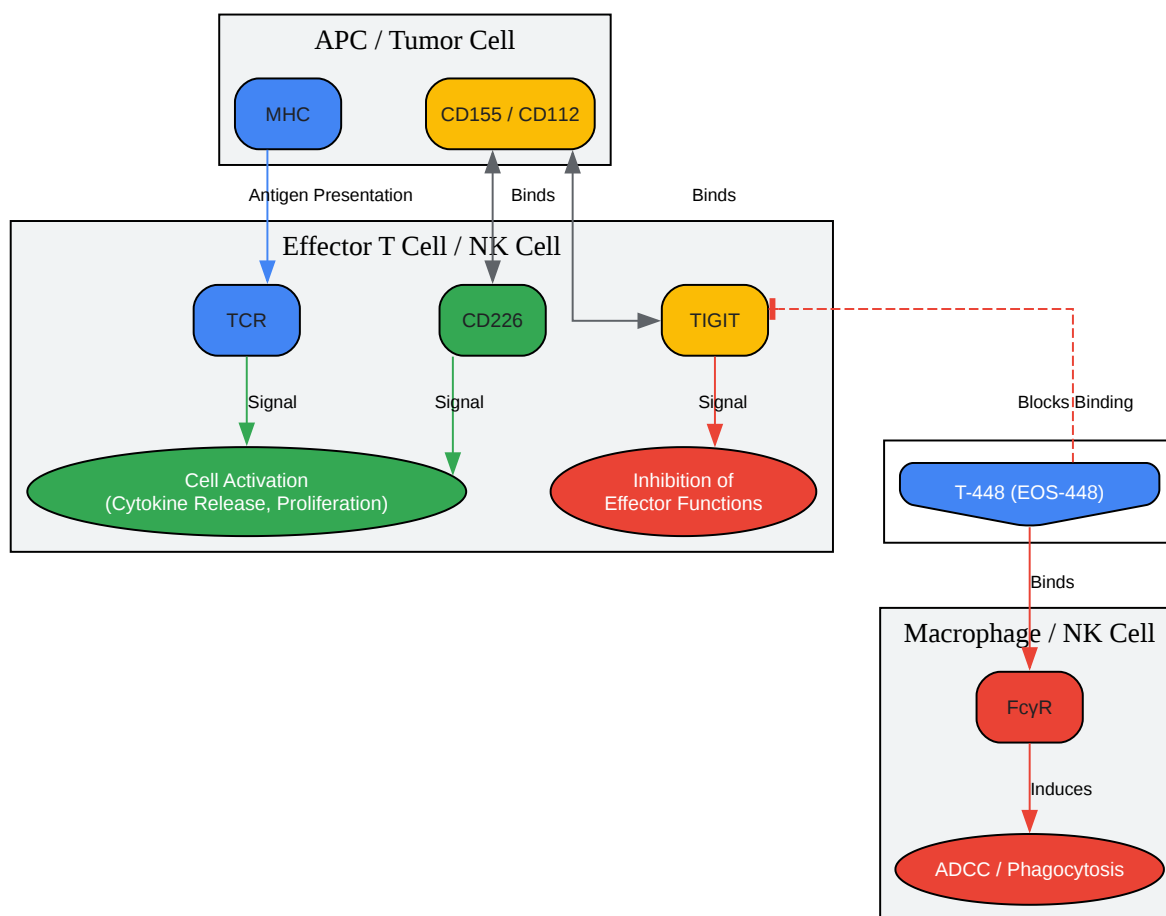
- TIGIT-expressing target tumor cell line
- ADCC reporter cells (e.g., Jurkat cells engineered with an NFAT-luciferase reporter and expressing FcγRIIIa)
- Assay medium (e.g., RPMI 1640 with low IgG serum)
- **T-448** (EOS-448) and isotype control antibody
- Luciferase substrate
- White, flat-bottom 96-well plates
- Luminometer

Procedure:

- Cell Preparation:
 - Culture TIGIT-expressing target cells and ADCC reporter cells to the appropriate density.
- Assay Setup:
 - Plate the target cells in a white 96-well plate and allow them to adhere if necessary.
 - Prepare serial dilutions of **T-448** and the isotype control antibody.
 - Add the antibodies to the wells containing the target cells.
 - Add the ADCC reporter cells to each well at an optimized effector-to-target (E:T) ratio.
- Incubation:
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-24 hours.
- Luminescence Reading:
 - Allow the plate to equilibrate to room temperature.
 - Add the luciferase substrate to each well according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the fold induction of luciferase activity for each antibody concentration compared to the no-antibody control.
 - Plot the dose-response curve and determine the EC₅₀ value for **T-448**-mediated ADCC.

Visualizations

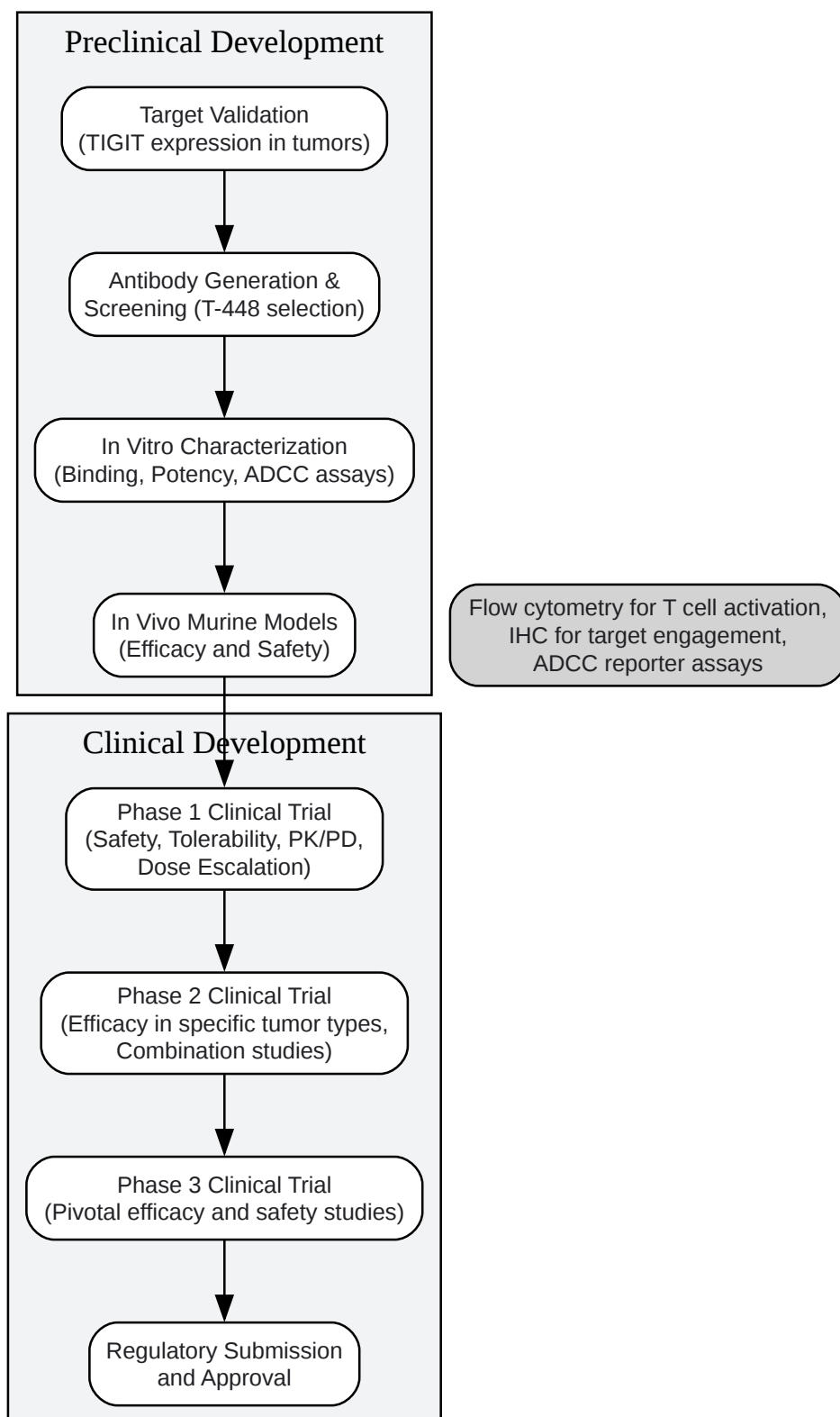
T-448 (EOS-448) Signaling Pathway



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Caption: **T-448** mechanism of action diagram.

Experimental Workflow for T-448 Development



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Caption: **T-448** development workflow.

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